2,6-Dichlorobenzal chloride

Catalog No.
S772679
CAS No.
81-19-6
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorobenzal chloride

CAS Number

81-19-6

Product Name

2,6-Dichlorobenzal chloride

IUPAC Name

1,3-dichloro-2-(dichloromethyl)benzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H

InChI Key

QQPXXHAEIGVZKQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl

Synonyms

2.6-Dichloro benzylidine chloride

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl

Esterification Reactions:

One application of 2,6-Dichlorobenzal chloride is in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene. This process involves the reaction of the chloride group in 2,6-Dichlorobenzal chloride with the Fmoc group on the amino acid to form an ester bond. This reaction is useful for attaching amino acids to a solid support for peptide synthesis [].

Source

[] 2,6-Dichlorobenzoyl chloride, Sigma-Aldrich ()

Substrate Activity Screening:

2,6-Dichlorobenzal chloride has also been used in a substrate activity screening method for the development of novel non-peptidic inhibitors of cysteine (Cys) and serine (Ser) proteases. This method involves the reaction of the compound with various substrates to identify those that are most susceptible to proteolytic cleavage. This information can be used to design new inhibitors for these enzymes, which are important targets in drug discovery [].

Source

[] 2,6-Dichlorobenzoyl chloride, Sigma-Aldrich ()

Organic Synthesis:

,6-Dichlorobenzal chloride has been used as a starting material for the synthesis of various other organic compounds, including:

  • 1-Acyliridoles: These are a class of heterocyclic compounds with potential biological activities.
  • (-)-Aspicilin: This is a naturally occurring antibiotic with antifungal and antibacterial properties.

2,6-Dichlorobenzal chloride is a halogenated organic compound with the molecular formula C₇H₄Cl₄. It is characterized by the presence of two chlorine atoms positioned at the 2 and 6 positions of the benzene ring, along with a chloromethyl group. This compound exists as a colorless to pale yellow liquid and is known for its reactivity due to the presence of multiple chlorine atoms, which can influence its chemical behavior and applications in various fields .

Typical of aryl halides:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted products.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitating the construction of more complex organic molecules.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 2,6-dichlorobenzal chloride can be achieved through various methods. One notable approach involves:

  • Chlorination of 2,6-Dichlorotoluene: This method utilizes a chlorination reaction where 2,6-dichlorotoluene is treated with chlorine gas in the presence of a catalyst (such as iron chloride) under light conditions.
  • Solvent Use: Common solvents include alcohols (e.g., ethanol) or alkanes (e.g., carbon tetrachloride).
  • Reaction Conditions: The reaction typically occurs at temperatures ranging from 60°C to 120°C, yielding high purity products after crystallization and filtration processes .

2,6-Dichlorobenzal chloride finds utility in various applications:

  • Pesticides: Used in formulations aimed at controlling pests due to its insecticidal properties.
  • Chemical Intermediates: Serves as a precursor in the synthesis of other complex organic compounds, particularly in pharmaceutical chemistry.
  • Research: Employed in laboratories for studies related to halogenated compounds and their reactivity.

Interaction studies involving 2,6-dichlorobenzal chloride have focused on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding:

  • Toxicity Profiles: Evaluating how this compound interacts with cellular components can help assess its safety for agricultural use.
  • Mechanisms of Action: Insights into how it affects pests or microorganisms can lead to improved formulations that enhance efficacy while minimizing environmental impact.

Several compounds share structural similarities with 2,6-dichlorobenzal chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
2,4-Dichlorobenzal chlorideC₇H₄Cl₄Similar chlorination pattern; used in pesticides.
2,6-Dichlorobenzyl chlorideC₇H₅Cl₃One less chlorine; used as an intermediate in organic synthesis.
2,6-Dichlorobenzoyl chlorideC₇H₃Cl₃OContains a carbonyl group; used in synthetic organic chemistry.

Uniqueness

The uniqueness of 2,6-dichlorobenzal chloride lies in its specific arrangement of chlorine substituents on the benzene ring. This configuration influences both its chemical reactivity and biological activity compared to similar compounds. Its potential applications in agriculture and organic synthesis further distinguish it within this class of chlorinated compounds.

Physical Description

Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid.

XLogP3

4.3

UNII

7P4LG60H4S

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

81-19-6

Wikipedia

1,3-dichloro-2-(dichloromethyl)benzene

General Manufacturing Information

Benzene, 1,3-dichloro-2-(dichloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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